3-(4-fluorophenyl)-1-methyl-1h-pyrazole

Description

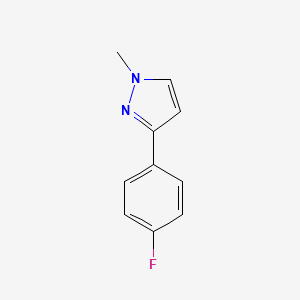

3-(4-Fluorophenyl)-1-methyl-1H-pyrazole is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a methyl group at the 1-position and a 4-fluorophenyl group at the 3-position. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and modulates electronic properties, while the methyl group at the 1-position influences steric and pharmacokinetic profiles .

Key structural features include:

- Molecular formula: C₁₁H₁₀FN₂ (based on analogs in ).

- Functional groups: Fluorophenyl (electron-withdrawing), methyl (electron-donating), and pyrazole (aromatic heterocycle).

- Synthetic routes: Typically prepared via cyclocondensation of hydrazines with diketones or via substitution reactions, as seen in related pyrazole derivatives (e.g., bromo-substituted analogs in ).

Properties

Molecular Formula |

C10H9FN2 |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-1-methylpyrazole |

InChI |

InChI=1S/C10H9FN2/c1-13-7-6-10(12-13)8-2-4-9(11)5-3-8/h2-7H,1H3 |

InChI Key |

XCWRMRZJDBUEMQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-methyl-1h-pyrazole typically involves the condensation of 4-fluorophenylhydrazine with an appropriate diketone or α,β-unsaturated ketone. One common method involves the reaction of 4-fluorophenylhydrazine hydrochloride with ethyl acetopyruvate in the presence of potassium acetate in ethanol . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-methyl-1h-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can lead to the formation of hydropyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(4-fluorophenyl)-1-methyl-1h-pyrazole has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1h-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Electronic and Steric Effects

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity (compared to chlorine) reduce steric hindrance and enhance metabolic stability. For example, replacing 4-chlorophenyl with 4-fluorophenyl in COX inhibitors improves selectivity for COX-2 .

- Methyl vs. Bulkier Groups : The 1-methyl group in the reference compound offers minimal steric hindrance, favoring enzyme binding. In contrast, bulkier substituents (e.g., 4-methoxyphenyl in ) may limit bioavailability but enhance target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.